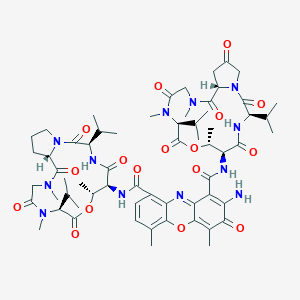

Actinomicina X2

Descripción general

Descripción

Actinomycin X2 is a member of the actinomycin family, which are chromogenic lactone peptides. These compounds are known for their antimicrobial properties and are produced by various strains of the genus Streptomyces. Actinomycin X2, in particular, is derived from the fermentation of Streptomyces cyaneofuscatus .

Aplicaciones Científicas De Investigación

Actinomycin X2 has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Actinomycin X2, also known as Actinomycin V, is a compound synthesized by various species of Streptomyces . It has been found to target isoleucyl tRNA synthetase , a key enzyme involved in protein synthesis. This enzyme plays a crucial role in attaching isoleucine to its corresponding tRNA during translation, which is a critical step in protein synthesis .

Mode of Action

Actinomycin X2 interacts with its targets by binding strongly but reversibly to DNA, thereby interfering with the synthesis of RNA . This prevents RNA polymerase elongation, leading to impaired mRNA production . As a result, protein synthesis declines after Actinomycin X2 therapy . It also bonds steadily to the RNA polymerase, ribosome, malate dehydrogenase, and succinate dehydrogenase, inhibiting their activities and drastically reducing the expression levels of related genes .

Biochemical Pathways

It is known that it interferes with the process of transcription, which is a key step in the central dogma of molecular biology . By inhibiting RNA synthesis, Actinomycin X2 disrupts the normal flow of genetic information from DNA to RNA to protein .

Pharmacokinetics

It’s known that the minimum inhibitory concentration (mic) values of actinomycin x2 against a set of test bacterial organisms ranged between 195 and 3125 μg/ml . This suggests that Actinomycin X2 can be effective at relatively low concentrations.

Result of Action

The primary result of Actinomycin X2’s action is the inhibition of protein synthesis, leading to a decrease in the growth and proliferation of bacteria . It has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria . In particular, it has demonstrated strong inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.25 μg/mL .

Action Environment

The action of Actinomycin X2 can be influenced by various environmental factors. For instance, the production of Actinomycin X2 by Streptomyces smyrnaeus was found to be optimal in modified ISP-4 agar at pH 6.5, temperature 35 °C, inoculum 5% v/w, agar 1.5% w/v, and an incubation period of 7 days . These conditions may also influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Actinomycin X2 interacts with various enzymes and proteins. It has been shown to bind steadily to RNA polymerase, ribosome, malate dehydrogenase, and succinate dehydrogenase, inhibiting their activities and drastically reducing the expression levels of related genes . This interaction influences the biochemical reactions within the cell.

Cellular Effects

Actinomycin X2 has significant effects on various types of cells and cellular processes. It has been shown to have higher cytotoxicity toward human leukemia cell lines such as HL-60 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Actinomycin X2 involves its binding to DNA and inhibiting RNA synthesis . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Actinomycin X2 change over time in laboratory settings. It has been shown to have a suitable degradation rate and reduced cytotoxicity in biocompatibility assays

Dosage Effects in Animal Models

The effects of Actinomycin X2 vary with different dosages in animal models. While specific studies on Actinomycin X2 dosage effects in animal models are limited, related compounds like Actinomycin D have been studied extensively and could provide insights into potential dosage effects .

Metabolic Pathways

Actinomycin X2 is involved in distinct metabolic pathways. It is produced from two distinct metabolic routes, namely those for Actinomycin X2 and for anthranilamide . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Actinomycin X2 is typically produced through the fermentation of Streptomyces cyaneofuscatus. The optimization of the fermentation medium is crucial for maximizing yield. Key components of the medium include soybean meal and peptone . The fermentation process involves cultivating the Streptomyces strain in a controlled environment, followed by extraction and purification of the compound using techniques such as silica gel chromatography .

Industrial Production Methods: Industrial production of Actinomycin X2 follows similar principles but on a larger scale. The fermentation process is scaled up in bioreactors, and the optimization of medium composition is essential to achieve high yields. The use of response surface methodology has been shown to be effective in optimizing the production conditions .

Análisis De Reacciones Químicas

Types of Reactions: Actinomycin X2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenoxazinone chromophore in Actinomycin X2 is particularly reactive and can participate in redox reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving Actinomycin X2 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Actinomycin X2 can lead to the formation of various oxidized derivatives, which may have different biological activities .

Comparación Con Compuestos Similares

Actinomycin X2 is compared with other members of the actinomycin family, such as Actinomycin D and Actinomycin L.

Actinomycin D: Known for its use as an anti-tumor drug, Actinomycin D has been extensively studied for its cytotoxic effects on cancer cells.

Actinomycin L: A newly discovered member of the actinomycin family, Actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of Actinomycin X2.

Propiedades

Número CAS |

18865-48-0 |

|---|---|

Fórmula molecular |

C62H84N12O17 |

Peso molecular |

1269.4 g/mol |

Nombre IUPAC |

2-amino-4,6-dimethyl-3-oxo-1-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H84N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-33,36-37,42-45,48-49H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)/t32-,33-,36+,37+,42-,43-,44+,45+,48+,49+/m1/s1 |

Clave InChI |

GQZJMUMSSGCVFS-IRFLANFNSA-N |

SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(=O)CN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

SMILES isomérico |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CC(=O)CN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C |

SMILES canónico |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(=O)CN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |

| 18865-48-0 | |

Pictogramas |

Acute Toxic; Health Hazard |

Sinónimos |

actinomycin X2 |

Origen del producto |

United States |

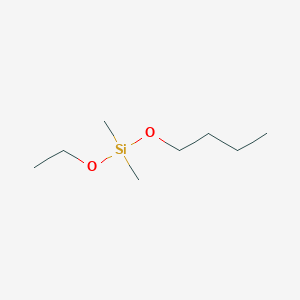

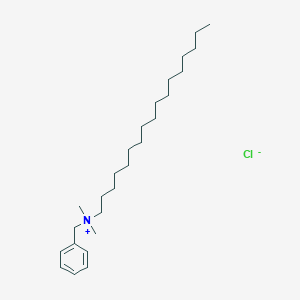

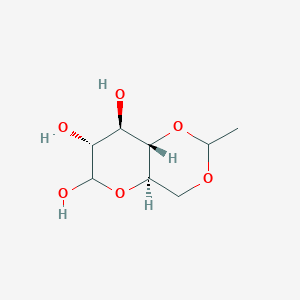

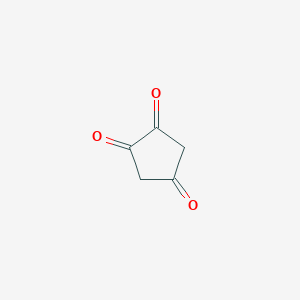

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

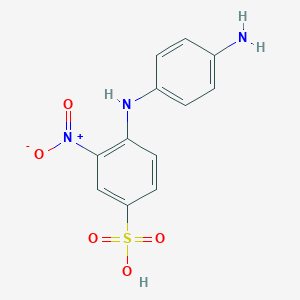

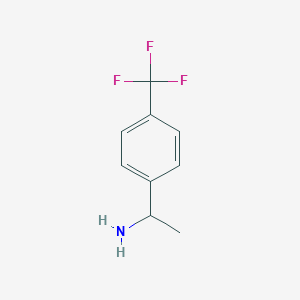

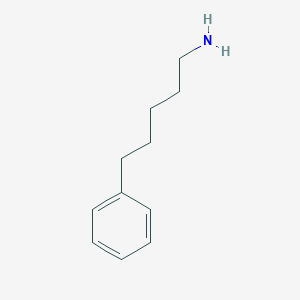

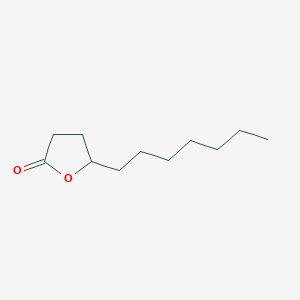

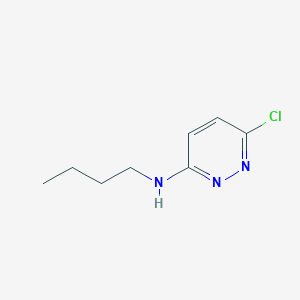

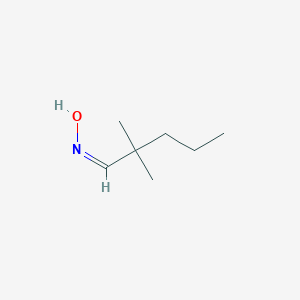

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Actinomycin X2?

A1: Actinomycin X2 primarily acts by binding to DNA and interfering with the movement of RNA polymerase, thereby inhibiting DNA-dependent RNA synthesis [, , , ]. This mechanism is particularly effective against Gram-positive bacteria [, ].

Q2: Are there any other mechanisms of action reported for Actinomycin X2?

A2: Yes, recent studies suggest Actinomycin X2 also inhibits the activity of specific enzymes. These include neutral aminopeptidases like alanine aminopeptidase and methionine aminopeptidase type 2, which are implicated in tumor cell growth and movement [, ]. Additionally, it inhibits galactosaminogalactan deacetylase (Agd3) in Aspergillus fumigatus, hindering biofilm formation and virulence [].

Q3: What are the downstream effects of Actinomycin X2's interaction with its targets?

A3: Inhibition of RNA synthesis by Actinomycin X2 leads to disruption of protein synthesis and ultimately cell death [, ]. In the context of its anti-fungal activity, Actinomycin X2 disrupts biofilm formation by inhibiting Agd3, rendering the fungus more susceptible to antifungal drugs and the host's immune system [].

Q4: What is the molecular formula and weight of Actinomycin X2?

A4: The molecular formula of Actinomycin X2 is C62H85N12O17, and its molecular weight is 1269.4 g/mol [, ].

Q5: What spectroscopic data is available for Actinomycin X2?

A5: Actinomycin X2 has been characterized using various spectroscopic techniques, including:

- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern [, , ].

- Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule, including 1H and 13C NMR data [, , , ].

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule [, ].

- Ultraviolet-visible (UV-Vis) spectroscopy: Shows characteristic absorption bands used for identification and quantification [, , , ].

Q6: Has Actinomycin X2 been explored for material applications?

A6: Yes, recent research has investigated the incorporation of Actinomycin X2 into biomaterials like silk fibroin films and PVA/CMCS hydrogels to impart antibacterial properties [, , ].

Q7: What are the advantages of using Actinomycin X2 in material applications?

A7: Actinomycin X2 demonstrates a broad-spectrum antibacterial activity, including effectiveness against both Gram-positive and Gram-negative bacteria [, ]. Its incorporation into biomaterials has shown promising results in wound healing applications, suggesting potential for developing novel antimicrobial wound dressings [].

Q8: Does Actinomycin X2 exhibit any catalytic properties?

A8: While Actinomycin X2 is primarily known for its inhibitory activity, there is no current research indicating it possesses inherent catalytic properties. Its mode of action mainly revolves around binding and inhibiting target molecules rather than catalyzing chemical reactions.

Q9: Have computational methods been used to study Actinomycin X2?

A9: Yes, computational chemistry and modeling techniques, including molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of Actinomycin X2 with various target proteins. These studies provide valuable insights into the binding affinities, potential binding sites, and molecular interactions involved in its biological activity [, ].

Q10: How do structural modifications of Actinomycin X2 influence its activity and potency?

A10: The peptide portions of Actinomycin X2 play a role in its interaction with aminopeptidases. Loss of these peptides alters the mechanism of inhibition from non-competitive to competitive [, ]. Furthermore, structural modifications, particularly in the proline ring, have been shown to impact its activity. For example, replacing the oxoproline ring with hydroxyproline results in the formation of Actinomycin XOβ, which exhibits different biological activity compared to Actinomycin X2 [].

Q11: What is known about the stability of Actinomycin X2 under various conditions?

A11: While specific data on Actinomycin X2's stability under various conditions is limited in the provided research, it's been successfully incorporated into different material formulations like silk fibroin films and PVA/CMCS hydrogels, suggesting some degree of stability during these processes [, ]. Further research is needed to thoroughly evaluate its stability profile under diverse environmental conditions, such as temperature, pH, and exposure to light and oxygen.

Q12: What is known about the toxicity of Actinomycin X2?

A12: Actinomycin X2 exhibits cytotoxic effects, particularly against tumor cells. Studies have shown that it can induce apoptosis in human prostate cancer cells through the mTOR pathway [].

Q13: Are there any known alternatives or substitutes for Actinomycin X2?

A13: While Actinomycin X2 itself hasn't been widely explored as a primary therapeutic agent, other actinomycins, like Actinomycin D, are clinically used as anticancer drugs and exhibit similar mechanisms of action [, , ]. The choice between using Actinomycin X2 or its alternatives would depend on various factors, including target specificity, efficacy, toxicity profiles, and cost-effectiveness.

Q14: What is the historical context of Actinomycin X2 discovery and research?

A14: Actinomycin X2 belongs to the actinomycin family, a group of antibiotics first discovered in 1940 from Streptomyces antibioticus []. These compounds were among the earliest antibiotics discovered and played a significant role in shaping the field of antibiotic research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[5.5]undecane](/img/structure/B92164.png)